molecular formula C17H12F3N3OS B2462798 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 721409-96-7

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2462798
CAS No.: 721409-96-7
M. Wt: 363.36
InChI Key: OUCXLENUJKRODL-UHFFFAOYSA-N
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Description

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H12F3N3OS and its molecular weight is 363.36. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

A series of compounds related to 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide were designed and synthesized, demonstrating significant in vitro antitumor activity. For instance, one study revealed compounds exhibiting remarkable broad-spectrum antitumor activity, nearly sevenfold more active than the known drug 5-FU, against various cancer types including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Docking studies suggested a similar binding mode to erlotinib in the ATP binding site of EGFR-TK, indicating a potential mechanism of action (Ibrahim A. Al-Suwaidan et al., 2013). Additionally, other novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and evaluated, showing amazing broad-spectrum antitumor activity with potent efficacy compared to 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).

H1-Antihistaminic Applications

Compounds derived from quinazolinone scaffolds were investigated for their H1-antihistaminic activity, offering protection against histamine-induced bronchospasm in guinea pigs. One such compound showed negligible sedation compared to the reference standard chlorpheniramine maleate, suggesting its potential as a leading molecule for further development into a new class of H1-antihistaminic agents (V. Alagarsamy & P. Parthiban, 2014).

Antimicrobial Applications

Another area of application includes antimicrobial activities, where novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group were synthesized. These compounds exhibited good to excellent antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo), showing significant lower EC50 values than the control agent Bismerthiazol (Lan Yang & Xiaoping Bao, 2017).

Properties

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)23-15(24)9-25-16-13-6-1-2-7-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCXLENUJKRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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